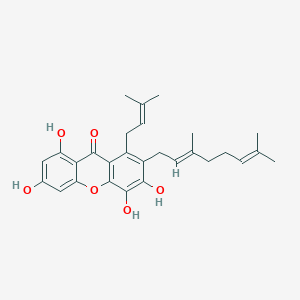
(S)-2-(Pyrrolidin-3-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(Pyrrolidin-3-yl)ethanol is a chiral compound that features a pyrrolidine ring attached to an ethanol moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(Pyrrolidin-3-yl)ethanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 3-pyrrolidinone using chiral catalysts to achieve the desired (S)-enantiomer. Another approach involves the use of chiral auxiliaries or reagents to induce stereoselectivity during the reduction process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts such as palladium or platinum to reduce the precursor compounds efficiently. The choice of catalyst and reaction conditions is optimized to maximize yield and enantiomeric purity.
化学反应分析
Types of Reactions: (S)-2-(Pyrrolidin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Catalytic hydrogenation using hydrogen gas and metal catalysts like palladium on carbon (Pd/C).
Substitution: Reagents such as thionyl chloride (SOCl2) or tosyl chloride (TsCl) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.
Major Products:
Oxidation: Formation of 3-pyrrolidinone or 3-pyrrolidinecarboxaldehyde.
Reduction: Formation of fully saturated pyrrolidine derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
科学研究应用
(S)-2-(Pyrrolidin-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism of action of (S)-2-(Pyrrolidin-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or bind to receptors with high specificity, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
相似化合物的比较
®-2-(Pyrrolidin-3-yl)ethanol: The enantiomer of (S)-2-(Pyrrolidin-3-yl)ethanol, which may have different biological activities and properties.
3-Pyrrolidinone: A precursor in the synthesis of this compound.
2-Pyrrolidone: A structurally similar compound with different chemical properties and applications.
Uniqueness: this compound is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial for its biological activity and synthetic utility
属性
IUPAC Name |
2-[(3S)-pyrrolidin-3-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c8-4-2-6-1-3-7-5-6/h6-8H,1-5H2/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRLLPCWCPIQPL-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B170430.png)
![2-[4-(trifluoromethyl)phenoxy]acetic Acid](/img/structure/B170434.png)








